N'-(6-chloro-4-cyanopyridin-2-yl)-3-methyl-2-oxopiperidine-3-carbohydrazide
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Overview
Description
N’-(6-chloro-4-cyanopyridin-2-yl)-3-methyl-2-oxopiperidine-3-carbohydrazide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine and a cyano group, a piperidine ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-4-cyanopyridin-2-yl)-3-methyl-2-oxopiperidine-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyridine ring with the desired substituents. One common method involves the reaction of 6-chloro-4-cyanopyridine with a suitable piperidine derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with hydrazine derivatives to introduce the carbohydrazide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-4-cyanopyridin-2-yl)-3-methyl-2-oxopiperidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, N’-(6-chloro-4-cyanopyridin-2-yl)-3-methyl-2-oxopiperidine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of drugs for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N’-(6-chloro-4-cyanopyridin-2-yl)-3-methyl-2-oxopiperidine-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with various substituents, such as:
- 6-chloro-4-cyanopyridine
- 3-methyl-2-oxopiperidine
- Carbohydrazide derivatives
Uniqueness
What sets N’-(6-chloro-4-cyanopyridin-2-yl)-3-methyl-2-oxopiperidine-3-carbohydrazide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
N'-(6-chloro-4-cyanopyridin-2-yl)-3-methyl-2-oxopiperidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-13(3-2-4-16-11(13)20)12(21)19-18-10-6-8(7-15)5-9(14)17-10/h5-6H,2-4H2,1H3,(H,16,20)(H,17,18)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOTUOJQBGIUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1=O)C(=O)NNC2=NC(=CC(=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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